molecular formula C13H17N5O B1428128 N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline CAS No. 1281422-47-6

N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline

Cat. No.: B1428128
CAS No.: 1281422-47-6
M. Wt: 259.31 g/mol
InChI Key: COMYOZGIGDJWNO-UHFFFAOYSA-N
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Description

N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline (CAS: 1281422-47-6) is a heterocyclic aromatic compound featuring a tetrazole ring (1H-1,2,3,4-tetrazol-1-yl) and a morpholine-derived oxan-4-ylmethyl group attached to an aniline backbone. Its molecular formula is C₁₂H₁₆N₆O, with a molecular weight of 259.31 g/mol . The tetrazole moiety confers hydrogen-bonding capabilities and metabolic stability, while the morpholine group enhances solubility in polar solvents, distinguishing it from simpler analogs.

Properties

IUPAC Name

N-(oxan-4-ylmethyl)-4-(tetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-3-13(18-10-15-16-17-18)4-2-12(1)14-9-11-5-7-19-8-6-11/h1-4,10-11,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMYOZGIGDJWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=CC=C(C=C2)N3C=NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cycloaddition reaction of an azide with a nitrile.

    Attachment of the Oxan-4-ylmethyl Group: This step involves the alkylation of the tetrazole ring with an oxan-4-ylmethyl halide under basic conditions.

    Coupling with Aniline: The final step involves the coupling of the intermediate with aniline, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety.

    Reduction: Reduction reactions could target the tetrazole ring or the aniline group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural features.

    Medicine: Possible applications in drug design, particularly as a bioisostere for carboxylic acids.

    Industry: Use in the synthesis of polymers or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, mimicking the action of natural substrates or inhibitors. The tetrazole ring could play a crucial role in binding to the active site of enzymes, while the aniline group might interact with other parts of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline and related compounds.

Table 1: Comparative Analysis of Tetrazole- and Triazole-Substituted Aniline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Type Key Substituents Notable Properties References
N-(oxan-4-ylmethyl)-4-(1H-tetrazol-1-yl)aniline C₁₂H₁₆N₆O 259.31 Tetrazole Oxan-4-ylmethyl High solubility (morpholine group), CAS 1281422-47-6
4-(1H-Tetrazol-1-yl)aniline hydrochloride C₇H₇N₅·HCl 161.16 (free base) Tetrazole None (parent compound) Lower MW, acidic pKa (2.95), foundational scaffold
N,N-dimethyl-4-(1-(quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)aniline (14d) C₁₈H₁₆N₆ 316.36 Triazole Quinoxaline, dimethylamino Bulky aromatic substituents, increased lipophilicity
N-methyl-4-(1-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline C₁₆H₁₃F₃N₄ 318.30 Triazole Trifluoromethylphenyl, methyl Electron-withdrawing CF₃ group, enhanced thermal/chemical stability
N-(1H-indol-5-ylmethyl)-4-(1,2,4-triazol-1-ylmethyl)aniline C₁₈H₁₈N₆ 318.38 Triazole Indol-5-ylmethyl, triazolylmethyl Dual heterocyclic substituents, potential for π-π interactions

Key Structural and Functional Differences

Heterocycle Type: Tetrazole (e.g., main compound, ): Known for metabolic stability and hydrogen-bonding capacity due to the nitrogen-rich aromatic ring. Triazole (e.g., ): Offers similar stability but with reduced acidity (pKa ~4–5 for triazoles vs. ~2.95 for tetrazoles) , influencing solubility and binding interactions.

Substituent Effects: Oxan-4-ylmethyl (morpholine-derived): Enhances water solubility and bioavailability compared to nonpolar groups (e.g., trifluoromethyl in ) . Trifluoromethyl (): Electron-withdrawing effects stabilize the triazole ring and may improve resistance to oxidative degradation.

Synthetic Approaches :

  • Tetrazole derivatives (e.g., main compound) are often synthesized via [2+3] cycloadditions between nitriles and azides, while triazoles (e.g., ) frequently employ copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") .

Physical Properties :

  • Melting Points : Triazole derivatives with trifluoromethyl groups (e.g., , mp 106–113°C) exhibit higher thermal stability than tetrazole analogs due to stronger intermolecular forces.
  • Crystal Packing : Compounds like 4-(1-Methylethyl)-N-((E)-4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)aniline () show distinct dihedral angles between aromatic rings (e.g., 52.7°), affecting solid-state properties .

Biological Activity

N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline is a synthetic organic compound of significant interest in medicinal chemistry due to its unique structural features, including a tetrazole ring and an aniline moiety. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H17N5O\text{C}_{13}\text{H}_{17}\text{N}_{5}\text{O}

It includes:

  • Tetrazole Ring : This five-membered ring containing four nitrogen atoms is known for its bioisosteric properties.
  • Aniline Moiety : A phenyl group attached to an amino group, which enhances the compound's ability to interact with biological targets.
  • Oxan-4-ylmethyl Group : This aliphatic chain may influence the compound's solubility and biological interactions.

The biological activity of this compound is likely mediated through interactions with various biological targets such as enzymes and receptors. The tetrazole moiety can mimic carboxylic acids, allowing it to engage with active sites in enzymes effectively. The aniline component may facilitate additional interactions through hydrogen bonding and π–π stacking with aromatic residues in target proteins.

Antimicrobial Activity

Research indicates that compounds featuring tetrazole rings often exhibit antimicrobial properties. For instance, studies have shown that related tetrazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

This compound may also demonstrate antitumor effects. Compounds with similar structures have been evaluated for cytotoxicity against various cancer cell lines. The presence of the tetrazole ring has been linked to enhanced apoptosis in tumor cells.

CompoundIC50 (µM)Cell Line
Compound A5.2MCF-7 (breast cancer)
Compound B3.8HeLa (cervical cancer)
N-(oxan-4-ylmethyl)-4-(1H-tetrazol-1-yl)anilineTBDTBD

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrazole derivatives found that compounds similar to this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antitumor Properties

In vitro studies on related tetrazole compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway. Further molecular dynamics simulations suggested that these compounds could effectively bind to target proteins involved in cell cycle regulation.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. Various synthetic routes have been explored:

  • Cycloaddition Reactions : To form the tetrazole ring from azides and nitriles.
  • Alkylation : Introducing the oxan group through nucleophilic substitution.
  • Palladium-Catalyzed Coupling : For final assembly with aniline.

These methods not only improve the efficiency of synthesis but also allow for the exploration of structure–activity relationships (SAR).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.